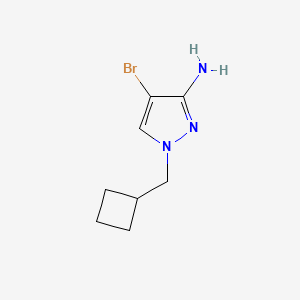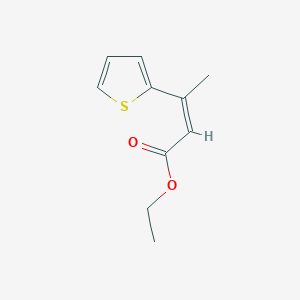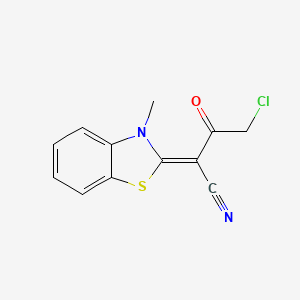![molecular formula C10H11N3OS B15240527 {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is a chemical compound with the molecular formula C10H11N3OS It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol typically involves the reaction of 1,2,3-thiadiazole derivatives with phenylmethanol derivatives. One common method includes the reaction of 1,2,3-thiadiazole-4-carboxylic acid with phenylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanone.
Reduction: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The thiadiazole ring is known to interact with nucleic acids, disrupting their normal function .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Differing in the position of nitrogen atoms, it exhibits distinct chemical reactivity.
1,2,5-Thiadiazole: Known for its unique electronic properties and applications in materials science.
Uniqueness
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
[2-(thiadiazol-4-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C10H11N3OS/c14-6-8-3-1-2-4-10(8)11-5-9-7-15-13-12-9/h1-4,7,11,14H,5-6H2 |
InChIキー |
PMEIMLLRNZSEOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CO)NCC2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)



